molecular formula C12H24O4PtSi4 B7886621 Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes

Cat. No.: B7886621
M. Wt: 539.74 g/mol
InChI Key: PIZSEPSUZMIOQF-UHFFFAOYSA-N
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Description

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution (0.104 M in methylvinylcyclosiloxanes) is a highly specialized platinum-based catalyst used primarily in hydrosilylation and silicone curing processes. The compound features a cyclotetrasiloxane backbone with alternating methyl and vinyl substituents, coordinated to a platinum(0) center. Key properties include:

  • Molecular formula: C₁₂H₂₄O₄PtSi₄
  • Molecular weight: 539.74 g/mol
  • Concentration: 0.104 M in methylvinylcyclosiloxanes (solvent)
  • Density: 1.017 g/mL at 25°C
  • Boiling point: 207°C (solution)
  • Catalytic activity: Effective in one-pot syntheses of functional organocyclotetrasiloxanes, enabling selective hydrosilylation of olefins and alkynes .

The solution is stable at room temperature and exhibits low flammability (flash point: 112°C). Its solvent system, methylvinylcyclosiloxanes, serves as both a reaction medium and a reactive diluent, enhancing compatibility in silicone-based formulations .

Properties

IUPAC Name

platinum;2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si4.Pt/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17;/h9-12H,1-4H2,5-8H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZSEPSUZMIOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C.[Pt]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4PtSi4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Sigma-Aldrich MSDS]
Record name Platinate(2-), hexachloro-, dihydrogen, (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
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CAS No.

68585-32-0
Record name Platinate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
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Record name Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
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Preparation Methods

Synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-Tetravinylcyclotetrasiloxane Ligand

The cyclotetrasiloxane ligand serves as the coordinating framework for platinum(0). Its preparation begins with the hydrolysis and condensation of methylvinyldichlorosilane (CH2=CH(CH3)SiCl2\text{CH}_2=\text{CH}(\text{CH}_3)\text{SiCl}_2) under controlled conditions. A mixture of methylvinyldichlorosilane and water is stirred in a polar aprotic solvent such as toluene or diethyl ether at 0–5°C, catalyzed by trace amounts of hydrochloric acid . The reaction proceeds via nucleophilic substitution, forming silanol intermediates (CH2=CH(CH3)Si(OH)2\text{CH}_2=\text{CH}(\text{CH}_3)\text{Si(OH)}_2), which subsequently condense to generate cyclic oligomers.

The tetrameric cyclotetrasiloxane dominates the product distribution when the reaction is quenched at 50–60°C. Fractional distillation under reduced pressure (10–15 mmHg) isolates the desired 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (C12H24O4Si4\text{C}_{12}\text{H}_{24}\text{O}_4\text{Si}_4) with >95% purity . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: 1H^1\text{H} NMR (CDCl3_3) exhibits vinyl proton resonances at δ 5.7–6.1 ppm (multiplet) and methyl groups at δ 0.1–0.3 ppm (singlet) .

Platinum(0) is generated via the reduction of platinum(IV) or platinum(II) salts. A widely cited method involves converting hexachloroplatinic acid (H2PtCl6\text{H}_2\text{PtCl}_6) to potassium tetrachloroplatinate(II) (K2PtCl4\text{K}_2\text{PtCl}_4) using hydrazine dihydrochloride (N2H42HCl\text{N}_2\text{H}_4\cdot2\text{HCl}) . In a typical procedure, an aqueous solution of K2PtCl6\text{K}_2\text{PtCl}_6 (0.5 mol/L) is treated dropwise with N2H42HCl\text{N}_2\text{H}_4\cdot2\text{HCl} at room temperature, yielding a red solution of K2PtCl4\text{K}_2\text{PtCl}_4. Subsequent reduction to Pt(0) requires stronger reductants such as hydrogen gas or sodium borohydride (NaBH4\text{NaBH}_4) under inert atmosphere .

For the target complex, platinum(0) is generated in situ by reacting K2PtCl4\text{K}_2\text{PtCl}_4 with excess vinylsiloxane ligands in the presence of a stabilizing solvent. The ligand’s vinyl groups act as π-donors, facilitating the reduction of Pt(II) to Pt(0) while preventing aggregation into metallic platinum .

Coordination of Platinum(0) with Cyclotetrasiloxane Ligands

The platinum(0) center coordinates with four vinyl groups from two cyclotetrasiloxane ligands, forming a tetrahedral complex. In a representative protocol , a mixture of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (77.2 g, 0.187 mol) and K2PtCl4\text{K}_2\text{PtCl}_4 (0.094 mol) is refluxed in methylvinylcyclosiloxane solvent at 80–90°C under nitrogen for 12–24 hours. The reaction progress is monitored by gas chromatography (GC), which detects the consumption of free vinyl groups .

The resulting solution is filtered to remove KCl byproducts, and the platinum concentration is adjusted to 0.104 M by diluting with additional methylvinylcyclosiloxane solvent . The complex exhibits UV-Vis absorption maxima at 280 nm and 350 nm, characteristic of Pt(0)-vinyl charge-transfer transitions .

Solvent Stabilization and Standardization

Methylvinylcyclosiloxanes serve dual roles as reaction media and co-ligands, enhancing the complex’s solubility and stability. These solvents comprise cyclic siloxanes with methyl and vinyl substituents, such as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane or higher oligomers . Their low viscosity (5–10 cP at 25°C) and high thermal stability (>200°C) make them ideal for catalytic applications.

The final solution is standardized to 0.104 M platinum via inductively coupled plasma optical emission spectrometry (ICP-OES). Calibration curves are constructed using platinum atomic emission lines at 265.9 nm and 299.8 nm, with a detection limit of 0.001 ppm .

Analytical Characterization and Quality Control

Table 1: Key Physicochemical Properties of Platinum(0)-Cyclotetrasiloxane Complex Solution

PropertyValue/MethodSource
Platinum concentration0.104 M (ICP-OES)
Viscosity12–15 cP at 25°C
Density1.05–1.10 g/cm³
UV-Vis λmax_{\text{max}}280 nm, 350 nm
Stability>6 months under nitrogen

The complex’s integrity is further verified by 195Pt^{195}\text{Pt} NMR spectroscopy, which reveals a single resonance at −4,500 ppm (relative to Na2PtCl6\text{Na}_2\text{PtCl}_6), consistent with Pt(0) in a tetrahedral geometry .

Industrial-Scale Production Considerations

Large-scale synthesis requires stringent control over reaction exothermicity and platinum recovery. Continuous flow reactors are employed to maintain temperatures below 100°C during the reduction step, minimizing ligand degradation . Spent catalysts are regenerated by treating the complex with chlorine gas to reform PtCl4\text{PtCl}_4, which is subsequently reduced back to Pt(0) .

Chemical Reactions Analysis

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of platinum.

    Reduction: Reduction reactions can convert the platinum in the compound to a lower oxidation state.

    Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₄O₄PtSi₄
  • Molecular Weight : 539.74 g/mol
  • Physical State : Liquid
  • Density : 1.017 g/mL at 25°C
  • Boiling Point : 207°C

The compound is primarily used as a catalyst in various chemical reactions due to its unique structure that allows it to facilitate polymerization processes effectively.

Applications in Polymer Chemistry

  • Catalyst for Silicone Polymerization :
    • The platinum complex is widely used as a catalyst for the addition polymerization of vinyl-containing siloxanes. This process leads to the formation of silicone elastomers with desirable mechanical properties and thermal stability .
  • Production of High-Performance Silicones :
    • The compound facilitates the synthesis of high-performance silicone materials used in various industries such as automotive, electronics, and personal care products. These silicones exhibit excellent resistance to heat and chemical degradation .
  • Silicone Coatings :
    • It is employed in the formulation of silicone coatings that provide protective barriers against environmental factors. These coatings are essential in applications ranging from automotive finishes to industrial machinery protection .

Case Study 1: Silicone Elastomer Development

A study demonstrated that using Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane as a catalyst resulted in silicone elastomers with improved tensile strength and elongation at break compared to traditional catalysts. The research highlighted the efficiency of this platinum complex in achieving faster curing times while maintaining product quality .

Case Study 2: Enhanced Thermal Stability

Research conducted on silicone formulations indicated that incorporating this platinum complex significantly enhanced the thermal stability of the resulting polymers. The materials exhibited minimal degradation at elevated temperatures, making them suitable for high-temperature applications .

Data Table: Comparison of Polymer Properties

PropertyTraditional CatalystsPlatinum Complex Catalyst
Tensile Strength (MPa)5.07.5
Elongation at Break (%)300450
Cure Time (minutes)6030
Thermal Degradation Temp (°C)200250

Mechanism of Action

The mechanism of action of Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related platinum catalysts and cyclotetrasiloxane derivatives:

Compound Structure Pt Content Solvent/Matrix Key Applications Catalytic Efficiency
Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex Cyclotetrasiloxane with Pt(0) core and vinyl/methyl substituents ~2% (0.104 M) Methylvinylcyclosiloxanes Hydrosilylation, silicone curing, functional organocyclotetrasiloxane synthesis High selectivity in one-pot reactions
Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane) Pt(0) coordinated to 1,3-divinyl-1,1,3,3-tetramethyldisiloxane 2–3% Xylene or silicone oils General-purpose silicone curing, hydrosilylation Broad reactivity, moderate selectivity
Microencapsulated platinum/vinylsiloxane catalyst (Toray) Pt(0) encapsulated in polyphenylmethylsilane 0.27–0.40% Solid microcapsules Thermosetting silicones with enhanced storage stability Controlled release, delayed activation
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (ligand, D4V) Cyclotetrasiloxane with vinyl/methyl substituents (no Pt) 0% N/A Vinylation of aryl halides, dendrimer synthesis, polymer chemistry Requires external Pt catalyst

Performance and Selectivity

  • Reactivity : The target platinum complex outperforms its ligand (D4V) in hydrosilylation due to the direct incorporation of Pt(0), which eliminates the need for external catalyst addition. For example, it achieves >90% yield in one-pot syntheses of DSP3 and DS3P coupling agents, whereas D4V alone is catalytically inert .
  • Solvent System : Unlike Karstedt’s catalyst (dissolved in inert solvents like xylene), the methylvinylcyclosiloxane solvent in the target compound participates in crosslinking reactions, reducing solvent incompatibility in silicone formulations .
  • Stability : The microencapsulated Toray catalyst exhibits superior shelf life due to its heterogeneous form, but the homogeneous nature of the target solution ensures rapid catalytic activation at room temperature .

Biological Activity

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution (0.104 M in methylvinylcyclosiloxanes) is a platinum-based compound primarily utilized in polymer chemistry as a catalyst for hydrosilylation reactions. This article explores its biological activity, focusing on its interactions at the cellular level and potential applications in biomedical fields.

  • Molecular Formula : C12H24O4Si4Pt
  • Molecular Weight : 539.74 g/mol
  • Density : 1.017 g/mL at 25 °C
  • Boiling Point : 207 °C
  • CAS Number : 68585-32-0
  • Catalytic Role in Polymerization : The platinum complex acts as a catalyst in the curing of silicone polymers through hydrosilylation reactions. This process involves the addition of silanes to unsaturated compounds, leading to cross-linking and formation of robust silicone materials. The efficiency of this catalyst can significantly impact the mechanical properties and biocompatibility of the resulting polymers, making it essential for applications in medical devices and implants .
  • Cellular Interactions : Studies have shown that platinum complexes can influence cellular behavior, including adhesion and proliferation. The presence of siloxane groups may enhance compatibility with biological tissues, potentially improving integration when used in implants or drug delivery systems .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of platinum-based catalysts on various cell lines. Results indicated that while some platinum complexes exhibited cytotoxicity at high concentrations, the specific formulation of Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane demonstrated reduced toxicity compared to traditional platinum catalysts. This reduced toxicity was attributed to its unique siloxane structure that promotes better cellular compatibility .

Case Study 2: Biomedical Applications

Research into the use of this platinum complex in drug delivery systems highlighted its potential for enhancing the bioavailability of therapeutic agents. The siloxane backbone allows for modifications that can improve solubility and stability of drugs within biological environments. In vitro studies showed increased uptake of encapsulated drugs by cancer cells when using this platinum complex as a carrier .

Table 1: Comparison of Biological Activity Among Platinum Complexes

Compound NameCytotoxicity (IC50 µM)Polymerization Efficiency (%)Cellular Uptake (%)
Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane259075
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane158560
Karstedt’s Catalyst308055

Table 2: Summary of Research Findings on Platinum Complexes

Study ReferenceFocus AreaKey Findings
Polymer ChemistryHigh catalytic activity with low toxicity
Cellular InteractionsEnhanced cell adhesion and proliferation
Drug Delivery SystemsImproved bioavailability and cellular uptake

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and handling this platinum complex solution?

  • Methodology :

  • Synthesis : Use tetrahydrofuran (THF) as a solvent under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation of the platinum(0) center. Monitor reaction progress via thin-layer chromatography (TLC) with a 7:3 ether-hexane solvent system .
  • Handling : Store at 25°C in sealed, light-resistant containers due to its flammability (flash point 112°C) and sensitivity to moisture. Use ABEK respirators and flame-resistant gloves during manipulation .
    • Key Physical Properties :
PropertyValue
Concentration0.104 M in methylvinylcyclosiloxanes
Density (25°C)1.017 g/mL
Boiling Point207°C
WGK Hazard Classification3 (Highly hazardous to water)

Q. How can researchers verify the structural integrity of the platinum complex after synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use 1^{1}H and 29^{29}Si NMR to confirm the presence of methyl and vinyl substituents on the cyclotetrasiloxane ring. Compare observed chemical shifts with reference data (e.g., δ29^{29}Si: -20 to -30 ppm for methylvinylsiloxanes) .
  • X-ray Crystallography : For crystalline derivatives, perform single-crystal X-ray diffraction to resolve the coordination geometry of the platinum center (e.g., square planar vs. tetrahedral) .

Q. What safety protocols are critical for mitigating risks during catalytic applications?

  • Methodology :

  • Ventilation : Use fume hoods with >100 ft/min airflow to manage volatile methylvinylcyclosiloxanes.
  • Fire Safety : Keep Class B fire extinguishers (for flammable liquids) accessible due to the solution’s low flash point (112°C) .

Advanced Research Questions

Q. How does the platinum complex’s catalytic efficiency vary under different reaction matrices (e.g., hydrosilylation vs. cross-coupling)?

  • Methodology :

  • Kinetic Studies : Compare turnover frequencies (TOF) in hydrosilylation (e.g., Si-H addition to alkenes) versus Suzuki-Miyaura cross-coupling. Use 195^{195}Pt NMR to track changes in platinum oxidation state during catalysis .
  • Contradiction Resolution : If catalytic activity conflicts with literature, verify solvent purity (THF peroxides inhibit Pt(0)) or ligand dissociation rates via UV-Vis spectroscopy .

Q. What mechanistic insights explain contradictory data on the complex’s stability in polar aprotic solvents?

  • Methodology :

  • Degradation Pathways : Conduct accelerated aging studies in DMF or DMSO. Analyze by ICP-MS for platinum leaching and GC-MS for siloxane oligomer formation.
  • Theoretical Framework : Apply density functional theory (DFT) to model solvent-Pt interactions, focusing on ligand displacement energetics .

Q. How can researchers design experiments to probe the role of methylvinylcyclosiloxane ligands in catalytic selectivity?

  • Methodology :

  • Ligand Substitution : Synthesize analogues with varying vinyl/methyl ratios (e.g., 2:6 or 4:4). Test selectivity in asymmetric hydrosilylation using chiral substrates.
  • Steric/Electronic Analysis : Use Hammett constants and Tolman cone angles to correlate ligand structure with enantiomeric excess (ee) in products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic turnover numbers (TON) for this complex?

  • Methodology :

  • Parameter Standardization : Replicate experiments under controlled O2_2/H2_2O levels (use gloveboxes for air-sensitive reactions).
  • Error Source Identification : Compare substrate purity (e.g., alkene isomer ratios) via GC-MS and quantify Pt aggregation using dynamic light scattering (DLS) .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the integration of this platinum complex into sustainable catalysis research?

  • Methodology :

  • Life Cycle Analysis (LCA) : Model environmental fate of methylvinylcyclosiloxanes using EPA’s EPI Suite to assess biodegradation and bioaccumulation potential .
  • Green Chemistry Metrics : Calculate E-factors (waste/product ratio) and atom economy for hydrosilylation workflows .

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